N-(3-Morpholinopropyl) Gefitinib-D8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Morpholinopropyl) Gefitinib-D8 is a deuterated form of gefitinib, a tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies. This compound is characterized by its molecular formula C29 D8 H29 Cl F N5 O4 and a molecular weight of 582.136 .
准备方法
The synthesis of N-(3-Morpholinopropyl) Gefitinib-D8 involves several steps, starting from the basic structure of gefitinib The process typically includes selective demethylation, chlorination, and etherification reactionsIndustrial production methods focus on optimizing yield and purity, often employing column chromatography for purification .
化学反应分析
N-(3-Morpholinopropyl) Gefitinib-D8 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid. The major products formed depend on the specific reagents and conditions used
科学研究应用
N-(3-Morpholinopropyl) Gefitinib-D8 is widely used in scientific research, particularly in:
Chemistry: As a stable isotope-labeled compound, it is used in reaction mechanism studies and tracer experiments.
Biology: It helps in understanding the metabolic pathways and interactions of gefitinib in biological systems.
Medicine: It is crucial in pharmacokinetic and pharmacodynamic studies to evaluate the drug’s behavior in the body.
Industry: Used in the development of new therapeutic agents and in quality control processes
作用机制
N-(3-Morpholinopropyl) Gefitinib-D8 exerts its effects by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition blocks the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells .
相似化合物的比较
N-(3-Morpholinopropyl) Gefitinib-D8 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies. Similar compounds include:
Gefitinib: The non-deuterated form, used widely in cancer treatment.
Erlotinib: Another tyrosine kinase inhibitor with a similar mechanism of action.
Afatinib: A broader spectrum tyrosine kinase inhibitor targeting multiple EGFR family members.
This compound stands out for its application in detailed pharmacokinetic studies and its role in advancing cancer research.
属性
分子式 |
C29H37ClFN5O4 |
---|---|
分子量 |
582.1 g/mol |
IUPAC 名称 |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)-N-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propyl]quinazolin-4-amine |
InChI |
InChI=1S/C29H37ClFN5O4/c1-37-27-20-26-23(19-28(27)40-13-3-7-35-11-16-39-17-12-35)29(33-21-32-26)36(22-4-5-25(31)24(30)18-22)8-2-6-34-9-14-38-15-10-34/h4-5,18-21H,2-3,6-17H2,1H3/i9D2,10D2,14D2,15D2 |
InChI 键 |
MCDVSKSUNKYMRM-KBEQTAFMSA-N |
手性 SMILES |
[2H]C1(C(OC(C(N1CCCN(C2=CC(=C(C=C2)F)Cl)C3=NC=NC4=CC(=C(C=C43)OCCCN5CCOCC5)OC)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
规范 SMILES |
COC1=C(C=C2C(=C1)N=CN=C2N(CCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl)OCCCN5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。